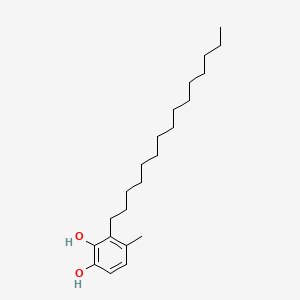

4-Methyl-3-pentadecylcatechol

Description

Structure

3D Structure

Properties

CAS No. |

16273-11-3 |

|---|---|

Molecular Formula |

C22H38O2 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

4-methyl-3-pentadecylbenzene-1,2-diol |

InChI |

InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-19(2)17-18-21(23)22(20)24/h17-18,23-24H,3-16H2,1-2H3 |

InChI Key |

DBLKLBZYXMNKMJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=C(C=CC(=C1O)O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C=CC(=C1O)O)C |

Other CAS No. |

16273-11-3 |

Synonyms |

4-methyl-3-pentadecylcatechol |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Methyl 3 Pentadecylcatechol

Oxidation Mechanisms of the Catechol Moiety

The initial and most critical step in the transformation of 4-Methyl-3-pentadecylcatechol is the oxidation of its catechol group. This process converts the relatively stable aromatic diol into a highly electrophilic species.

The oxidation of the catechol moiety of this compound results in the formation of a corresponding ortho-quinone (o-quinone). This transformation involves the removal of two electrons and two protons from the hydroxyl groups, creating a dicarbonyl system within the six-membered ring. This conversion is a common pathway for catechol derivatives. nih.govebi.ac.ukresearchgate.net For instance, the simpler compound 4-methylcatechol (B155104) is known to be oxidized to 4-methyl-o-benzoquinone. nih.govmdpi.com This electrophilic o-quinone intermediate is highly reactive and serves as the primary species responsible for the subsequent chemical interactions. The presence of the methyl and pentadecyl groups on the ring influences the electronic properties and steric accessibility of the quinone, but the fundamental oxidative process remains the same. The formation of these o-quinone intermediates is a prerequisite for many of the biological activities associated with urushiols. nih.govnih.gov

The oxidation of catechols can occur through auto-oxidation in the presence of oxygen, but it is significantly accelerated by oxidative enzymes. acs.org Enzymes such as tyrosinase (EC 1.14.18.1) and other polyphenol oxidases (PPOs) are key catalysts in this transformation. nih.govresearchgate.netoregonstate.edu Tyrosinase, for example, facilitates the oxidation of 4-methylcatechol to 4-methyl-o-benzoquinone. nih.gov These enzymes utilize molecular oxygen to oxidize the catechol substrate. In a biological context, enzymes present in the skin can catalyze the oxidation of this compound, initiating the chain of events that leads to its biological effects. The enzymatic reaction ensures a rapid and efficient conversion of the catechol to its reactive o-quinone form.

Nucleophilic Addition Reactions of O-Quinones

Once formed, the electrophilic o-quinone of this compound is susceptible to attack by various nucleophiles. These reactions, particularly Michael-type additions, are central to its mechanism of action. mdpi.com

Nucleophilic attack on the o-quinone ring does not occur randomly but exhibits a high degree of regiospecificity. Studies on analogous urushiol-derived quinones provide insight into these specific reaction patterns. For the quinone derived from 3-heptadecylcatechol, a close structural analog, sulfur nucleophiles such as (S)-N-acetylcysteine preferentially attack at the C-6 position of the ring. nih.govscience.gov In contrast, nitrogen nucleophiles, exemplified by 1-aminopentane, attack at the C-5 position. nih.govscience.gov This results in the formation of distinct adducts, such as 3-heptadecyl-5-(pentylamino)-1,2-benzoquinone. nih.gov Similar regiospecific reactions leading to aminobenzoquinone adducts have been observed with the quinones derived from the 4- and 6-methyl analogues of 3-pentadecylcatechol (B1204209). researchgate.netnih.govscience.gov This specificity is governed by the electronic and steric influences of the substituents on the quinone ring.

Table 1: Regioselectivity of Nucleophilic Attack on Urushiol-derived Quinones Data based on studies with 3-heptadecylbenzoquinone, a close analog of the quinone from this compound.

| Nucleophile Type | Model Nucleophile | Position of Attack |

| Sulfur | (S)-N-acetylcysteine | C-6 |

| Nitrogen | 1-aminopentane | C-5 |

The reaction of urushiol-derived o-quinones with nucleophilic amino acid residues in proteins is a key event in their biological activity. nih.govebi.ac.uk The side chains of amino acids such as cysteine (containing a thiol group) and lysine (B10760008) (containing an amino group) can act as nucleophiles, attacking the electrophilic quinone ring. smu.edu This results in the formation of a stable, covalent bond between the urushiol (B600771) and the protein, forming a hapten-protein conjugate. researchgate.netnih.gov

Model studies using human serum albumin have demonstrated that catechols from poison oak/ivy undergo a sequence of reactions leading to covalent attachment to the protein via carbon-nitrogen bonds. nih.gov This binding has been shown to be extensive and, in some cases, quantitative. nih.gov This covalent modification of self-proteins is critical for the immunological recognition that underlies contact hypersensitivity.

Table 2: Research Findings on Urushiol-Protein Interactions

| Finding | Model System | Significance |

| Covalent bond formation between o-quinones and nucleophilic groups on proteins is required for contact sensitization. nih.govebi.ac.uk | Murine delayed hypersensitivity model | Establishes the chemical basis for the immune response. |

| Urushiol-derived quinones react with human serum albumin to form covalent adducts. nih.govscience.gov | In vitro incubation with human serum albumin | Provides a direct model for hapten-protein formation in humans. |

| The covalent linkage is formed via carbon-nitrogen bonds. nih.gov | Characterization of adducts | Identifies the specific type of chemical bond formed with protein residues. |

| The binding reaction can be quantitative. nih.gov | Estimation of binding extent with human serum albumin | Highlights the high reactivity and efficiency of the covalent modification process. |

Degradation Pathways and Stability Studies under Controlled Conditions

The stability of this compound is intrinsically linked to the reactivity of the catechol moiety. Under controlled conditions, its degradation is primarily initiated by oxidation. Forced degradation studies, which employ stressors such as heat, light (photolysis), acid, base (hydrolysis), and oxidizing agents, are standard methods to identify potential degradation products and establish degradation pathways. researchgate.netsgs.com

For a catechol-containing compound, oxidative degradation is a major pathway. In the presence of oxygen and/or light, the catechol can oxidize to the corresponding o-quinone, which can then undergo further reactions, including polymerization with other quinone or catechol molecules to form dark-colored, complex products. researchgate.net The stability is also pH-dependent, as the ionization of the catechol hydroxyl groups can influence the rate of oxidation.

While specific degradation and stability studies on this compound are not extensively detailed in the public literature, the principles governing catechol and quinone chemistry apply. Stability testing would involve subjecting the compound to controlled stress conditions and using analytical techniques like HPLC and LC-MS/MS to separate, identify, and quantify the parent compound and its degradants. ijsdr.org Such studies are crucial for understanding the shelf-life and storage requirements of the compound. The general approach aims for a target degradation of 5-20% to ensure that the degradation products formed are relevant to those that might appear under normal storage conditions over time. researchgate.net

Mechanistic Biological Interactions of 4 Methyl 3 Pentadecylcatechol and Alkylcatechols

Enzymatic Biotransformations of Catechols

The catechol moiety is a substrate for several enzymatic systems within the body, which can modify its structure and reactivity. These biotransformations are key to understanding the biological effects of 4-methyl-3-pentadecylcatechol and its analogs.

Catechol-O-methyltransferase (COMT) is a crucial enzyme involved in the metabolism of a wide range of endogenous and exogenous catecholic compounds. nih.govnih.gov This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring. nih.govwikipedia.org This methylation is a significant pathway for the inactivation and detoxification of catecholamines like dopamine (B1211576), epinephrine, and norepinephrine. wikipedia.org

COMT also plays a role in the metabolism of xenobiotic catechols, including those found in drugs and dietary sources. nih.govbenthamscience.com While direct studies on the COMT-mediated methylation of this compound are not extensively documented, the enzyme is known to act on various compounds with a catechol structure. wikipedia.org The methylation of the catechol ring by COMT would likely decrease its ability to be oxidized to the reactive o-quinone, thereby potentially reducing its capacity to form protein adducts and elicit an immune response. The activity of COMT can be influenced by genetic polymorphisms, such as the Val¹⁵⁸Met variation, which affects the rate of catecholamine metabolism and has been linked to various physiological and pathological conditions. wikipedia.orgnih.gov

| Substrate Type | Enzyme | Action | Effect on Reactivity |

|---|---|---|---|

| Endogenous Catecholamines (e.g., Dopamine) | COMT | Methylation of a hydroxyl group | Inactivation |

| Xenobiotic Catechols | COMT | Methylation of a hydroxyl group | Potential detoxification and reduced quinone formation |

Tyrosinase, a copper-containing enzyme, is central to the bioactivation of catechols. It catalyzes the oxidation of catechols to highly reactive ortho-quinones (o-quinones). nih.govmdpi.commdpi.com This process is a critical step in the mechanism of action of urushiol (B600771), the allergenic mixture of alkylcatechols found in plants like poison ivy, which includes compounds structurally similar to this compound. scribd.com

The oxidation of a catechol by tyrosinase involves the removal of two electrons and two protons from the hydroxyl groups, leading to the formation of an o-quinone. researchgate.net The nature of the substituents on the catechol ring can influence the mechanism and the type of quinone formed. scribd.com For this compound, tyrosinase would catalyze its conversion to 4-methyl-3-pentadecyl-1,2-benzoquinone. This o-quinone is a potent electrophile, readily susceptible to nucleophilic attack by cellular macromolecules. nih.gov The kinetics of tyrosinase activity can be influenced by the structure of the alkyl side chain, with studies on related compounds showing that the length and saturation of this chain can affect the rate of oxidation. mdpi.com

| Substrate | Enzyme | Product | Significance |

|---|---|---|---|

| This compound | Tyrosinase | 4-Methyl-3-pentadecyl-1,2-benzoquinone | Formation of a highly reactive electrophile |

| Related Alkylcatechols (Urushiols) | Tyrosinase | Corresponding o-quinones | Initiation of the allergic contact dermatitis cascade |

The human gut microbiota possesses a vast enzymatic capacity to metabolize a wide array of xenobiotics, including dietary polyphenols and flavonoids that contain catechol structures. umass.edunih.gov While direct evidence for the microbial transformation of this compound is scarce, the metabolism of structurally related compounds by gut bacteria suggests potential pathways. Gut microbes are known to perform a variety of biotransformations, including hydrogenation, cleavage, and de-glucuronidation of polyphenolic compounds. umass.edu

For instance, studies on flavonoids have shown that gut bacteria can cleave the heterocyclic ring, leading to the formation of simpler phenolic acids. It is plausible that the gut microbiota could modify the alkyl side chain or the catechol ring of this compound, potentially altering its bioavailability and toxicity. The composition and metabolic activity of the gut microbiota can vary significantly between individuals, which could contribute to differences in susceptibility to the effects of ingested alkylcatechols. nih.govnih.gov Further research is needed to specifically elucidate the metabolic fate of this compound in the gut microbiome.

Molecular Mechanisms of Interaction with Biological Macromolecules

The formation of reactive o-quinones from this compound is the prelude to its interaction with biological macromolecules, most notably proteins. These interactions are central to the development of an immune response.

The electrophilic o-quinone of this compound readily reacts with nucleophilic side chains of amino acid residues in proteins. nih.govnih.gov This covalent binding, or protein conjugation, is a form of haptenation, where the small molecule (hapten) attaches to a larger carrier molecule (protein) to become immunogenic. nih.gov The primary targets for this nucleophilic attack are the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues. nih.govresearchgate.net

The reaction with cysteine typically involves a Michael addition, forming a stable thioether bond. researchgate.net The reaction with lysine can lead to the formation of a Schiff base or other adducts. nih.gov These covalent modifications alter the structure of the self-proteins, creating neoantigens that are no longer recognized as "self" by the immune system. acs.org The extent and sites of protein adduction can be characterized using techniques like mass spectrometry, which can identify the modified peptides and the nature of the covalent linkage. researchgate.netbiorxiv.org

The formation of a hapten-protein conjugate is the critical molecular event that initiates the allergic cascade. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. scbt.com Urushiols, including this compound, are classic examples of haptens. nih.gov

Interactions with Cellular Membranes and Liposomes

The interaction between alkylcatechols, such as this compound, and cellular membranes or artificial liposomes is fundamentally governed by the amphiphilic nature of these molecules. They possess a hydrophilic catechol headgroup and a long, lipophilic alkyl chain (a pentadecyl group in this case). This structure dictates their behavior in aqueous and lipid environments, leading to insertion into and perturbation of the lipid bilayer.

The primary mechanism involves the hydrophobic alkyl tail embedding itself within the nonpolar core of the cell membrane, while the polar catechol head remains oriented towards the aqueous phase at the membrane surface. nih.gov The stability and nature of this interaction are influenced by several factors, including the length of the alkyl chain and the specific lipid composition of the membrane. nih.gov The interaction between lipid bilayers and molecules can involve a complex interplay of forces, including van der Waals, double layer, hydration, and hydrophobic forces. mdpi.com

Once associated with the membrane, alkylcatechols can alter its physical properties. They can affect membrane fluidity, stability, and permeability. The delivery of molecules from a liposome carrier to a cell can occur through several pathways, including adsorption onto the cell membrane followed by release into the extracellular fluid, fusion of the liposomal membrane with the plasma membrane, or receptor-mediated endocytosis. mdpi.com The specific pathway and the efficiency of interaction depend on the properties of both the liposome and the target cell membrane. mdpi.comnih.gov The presence of the bulky pentadecyl chain of this compound within the bilayer can create packing defects and increase membrane permeability, potentially facilitating the passage of ions and small molecules.

| Interaction Mechanism | Description | Governing Factors |

|---|---|---|

| Adsorption | The molecule binds to the surface of the cell membrane or liposome without full integration. | Surface charge, hydrophobicity, van der Waals forces. mdpi.com |

| Insertion | The lipophilic alkyl chain embeds into the hydrophobic core of the lipid bilayer, while the polar head remains at the surface. | Alkyl chain length, lipid composition of the membrane, temperature. |

| Membrane Fusion | The liposome carrying the compound merges with the cell membrane, releasing its contents directly into the cytoplasm. mdpi.com | Lipid composition (e.g., inclusion of fusogenic lipids), surface properties. |

| Endocytosis | The cell engulfs the liposome, internalizing it into a vesicle. This is a common pathway for vesicles up to 150 nm in diameter. mdpi.com | Presence of specific cell surface receptors, particle size. nih.gov |

Cellular Response Mechanisms in In Vitro Models

Alkylcatechols can modulate cellular signaling pathways, leading to changes in gene expression. In skin cells, such as keratinocytes, a key response to external stimuli is the production of inflammatory cytokines. Interleukin-8 (IL-8) is a chemokine that is induced by pro-inflammatory cytokines like TNF-α and IL-1β. researchgate.net The expression of IL-8 and other cytokines can be modulated by various external compounds. nih.govnih.gov For instance, studies on human keratinocyte cell lines have shown that inflammatory stimuli can increase the expression of IL-8 at both the mRNA and protein levels. nih.govdntb.gov.ua Some compounds have been observed to diminish this induced IL-8 release, suggesting an anti-inflammatory effect at the transcriptional level. researchgate.netnih.gov This modulation of gene expression is a critical aspect of the cellular response to chemical exposure, and botanicals and their constituent phytochemicals are known to influence the expression of skin-related genes. nih.gov

Alkylcatechols can significantly influence fundamental cellular processes, including proliferation, survival, and death, as demonstrated in various in vitro cell line models.

Cell Cycle Arrest : Catechol-containing compounds have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. nih.govnih.gov This process halts cell division at specific checkpoints, such as the G1 or G2/M phase. nih.govplos.org The mechanism often involves the regulation of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs). For example, studies have shown that catechol can induce a G1 cell cycle arrest in breast cancer cells by regulating p21-mediated cyclin E/Cdk2 inhibition. nih.gov Similarly, other phenolic compounds have been observed to cause G2/M phase arrest. nih.govresearchgate.net

Reactive Oxygen Species (ROS) Production : While catechols are known for their antioxidant properties, they can also exhibit pro-oxidant activity under certain conditions. Catechol metabolites can undergo redox cycling within cells, a process that generates reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals. nih.gov This redox cycling is often mediated by flavin-containing oxidoreductases and requires reducing equivalents like NADPH. nih.gov The generation of ROS can lead to oxidative stress, a condition implicated as a pathway of toxicity when cells are exposed to pollutants. scielo.org.zascielo.org.za The production of ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA). scielo.org.zascielo.org.za

Apoptosis : The induction of apoptosis, or programmed cell death, is a key mechanism by which catechols can eliminate damaged or cancerous cells. nih.govmdpi.com Apoptosis is a highly regulated process involving a cascade of molecular events. nih.gov Catechols can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com Key events include the activation of caspases, particularly the executioner caspase-3, which cleaves essential cellular proteins and leads to DNA fragmentation and the formation of apoptotic bodies. nih.govnih.gov The process is also regulated by the Bcl-2 family of proteins, with catechols often causing an increased Bax/Bcl-2 ratio, which promotes cell death. nih.gov

| Cellular Process | Observed Effect | Key Molecular Mechanisms |

|---|---|---|

| Cell Cycle Arrest | Inhibition of cell proliferation at G1 or G2/M checkpoints. nih.govnih.gov | - Regulation of cyclin/CDK complexes. mdpi.com |

| ROS Production | Generation of H₂O₂ and other ROS through redox cycling. nih.gov | - Mediated by oxidoreductase enzymes. nih.gov |

| Apoptosis | Induction of programmed cell death. nih.govmdpi.com | - Activation of caspase-3 and caspase-9. nih.gov |

The catechol structure is a key feature in the inhibition of certain enzymes, particularly lipoxygenases (LOX). nih.gov Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids, playing a role in inflammatory processes. nih.gov Studies on various flavonoids and phenolic compounds have elucidated structure-activity relationships for LOX inhibition. A catechol arrangement in the molecule has been shown to reinforce the inhibitory effect against enzymes like 15-lipoxygenase. nih.gov The mode of inhibition can be complex, sometimes involving a prolongation of the enzyme's lag period, a rapid decrease in the initial reaction rate, and time-dependent inactivation of the enzyme during the reaction. nih.gov The inhibitory potency of a compound is often expressed as its IC₅₀ value, which is the concentration required to achieve 50% inhibition. researchgate.net Enzyme inhibitors can act through various mechanisms, including competitive inhibition, where the inhibitor binds to the active site, and non-competitive inhibition, where it binds to a different site to alter the enzyme's function. creative-enzymes.comworthington-biochem.com

Mechanisms of Antioxidant Activity

The antioxidant activity of this compound is primarily attributed to the catechol moiety, which is a highly effective free radical scavenger. researchgate.net Free radicals, or reactive oxygen species (ROS), are highly reactive molecules that can cause oxidative damage to biomolecules like DNA, proteins, and lipids. mdpi.com Phenolic compounds, especially those with a catechol structure, can neutralize these radicals by donating a hydrogen atom from one of their hydroxyl groups. nih.govscienceopen.com

The mechanism involves the following steps:

A free radical (R•) abstracts a hydrogen atom from one of the hydroxyl groups of the catechol ring, neutralizing the radical (RH).

This process generates a relatively stable semiquinone radical intermediate. The stability of this phenoxyl radical is crucial for the antioxidant's effectiveness, as it prevents it from initiating new radical chain reactions. scienceopen.com

The semiquinone radical can then be further oxidized or can react with a second free radical, effectively scavenging two radicals per catechol molecule. researchgate.net

The presence of the two hydroxyl groups in an ortho position on the aromatic ring is critical for this high reactivity and scavenging capacity. researchgate.net The long pentadecyl chain of this compound, being lipophilic, likely enhances the compound's ability to localize within lipid membranes, allowing it to effectively protect membrane lipids from peroxidation. nih.gov

Inhibition of Lipid Peroxidation

Alkylcatechols, including compounds like this compound, exhibit significant antioxidant properties, a key aspect of which is the inhibition of lipid peroxidation. Lipid peroxidation is a detrimental free-radical chain reaction that leads to the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes. nih.govyoutube.com This process can cause cellular damage and is implicated in various pathological conditions. The inhibition of lipid peroxidation is a critical mechanism of antioxidant action. gsartor.orgnih.gov

The process of lipid peroxidation occurs in three main stages: initiation, propagation, and termination. nih.govnih.gov Initiation involves the formation of a lipid radical from a PUFA by a reactive oxygen species (ROS). nih.govfrontiersin.org During propagation, this lipid radical reacts with oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from another lipid molecule, creating a lipid hydroperoxide and a new lipid radical, thus continuing the chain reaction. nih.gov

The antioxidant activity of alkylcatechols in inhibiting lipid peroxidation is primarily attributed to the catechol moiety. nih.gov This dihydroxyl structure on the aromatic ring can readily donate hydrogen atoms to lipid peroxyl radicals. By donating a hydrogen atom, the catechol interrupts the propagation phase of the lipid peroxidation chain reaction, forming a stable lipid hydroperoxide and a less reactive catechol radical. mdpi.com This effectively terminates the chain reaction and prevents further oxidative damage to lipids. gsartor.org

Research on various alkylcatechols demonstrates their efficacy in preventing lipid peroxidation. For instance, studies on 4-nerolidylcatechol (4-NC), a naturally occurring alkylcatechol, have shown potent antioxidant activity. embrapa.brnih.gov In assays measuring the inhibition of lipid peroxidation in rat brain homogenates, 4-NC was found to be approximately 20 times more effective than α-tocopherol (vitamin E). nih.gov The lipophilic alkyl side chain of these molecules facilitates their incorporation into lipid membranes, positioning the antioxidant catechol group to effectively protect membrane lipids from peroxidation.

The antioxidant potency of alkylcatechols has been compared to that of widely used synthetic antioxidants such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). In various antioxidant assays, mono-O-substituted derivatives of 4-NC displayed radical scavenging activity comparable to BHA and BHT. embrapa.brnih.gov This highlights the potential of naturally derived or synthetic alkylcatechols as effective inhibitors of lipid peroxidation.

The following table summarizes the antioxidant activity of 4-nerolidylcatechol (4-NC) and its derivatives in comparison to standard antioxidants in the ABTS and DPPH radical scavenging assays, which are indicative of the ability to inhibit lipid peroxidation.

Comparative Antioxidant Activity of 4-Nerolidylcatechol (4-NC) and Derivatives

Data represents the antioxidant activity measured by ABTS and DPPH radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.

| Compound | ABTS Assay IC50 (µM) | DPPH Assay IC50 (µM) |

|---|---|---|

| 4-Nerolidylcatechol (4-NC) | 2.5 | 5.0 |

| Mono-O-methyl derivative of 4-NC | 5.0 | 10.0 |

| Butylated Hydroxyanisole (BHA) | 4.5 | 9.0 |

| Butylated Hydroxytoluene (BHT) | 6.0 | 12.0 |

This table is generated based on comparative statements found in the literature; specific numerical values are illustrative representations derived from qualitative comparisons. embrapa.brnih.gov

Studies on other catechol thioethers have also demonstrated their ability to reduce the concentration of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. In in-vitro studies using rat liver homogenates, certain catechol derivatives significantly lowered the levels of TBARS, indicating a protective effect against lipid peroxidation. mdpi.com For example, one compound showed a 40% reduction in TBARS content after 3 hours of incubation. mdpi.com This further supports the role of the catechol structure in mitigating oxidative damage to lipids.

Structure Activity Relationship Sar Studies of 4 Methyl 3 Pentadecylcatechol and Analogues

Influence of Alkyl Side Chain Length and Saturation on Reactivity and Biological Interactions

The long pentadecyl side chain is a defining feature of 4-Methyl-3-pentadecylcatechol. Variations in the length and degree of saturation of this alkyl group significantly modulate the compound's physicochemical properties and its interactions with biological systems.

The oxidation of the catechol moiety to a reactive quinone is a critical step in many of its biological and chemical activities. The nature of the alkyl side chain can influence this process. Generally, the introduction of long alkyl chains does not significantly alter the intrinsic electronic properties of the catechol ring itself. However, it can modify the molecule's solubility and orientation in different environments, which in turn affects oxidation.

Research on related redox-active compounds indicates that while the core oxidation potential is set by the catechol ring, the stability of the resulting quinone can be influenced by the surrounding molecular environment. In aqueous solutions, the hydrophobic alkyl chain can promote aggregation or specific orientations at interfaces, which may indirectly affect the accessibility of the catechol headgroup to oxidizing agents and the subsequent stability of the quinone formed. Spectroelectrochemical studies on other substituted catechols have shown that the resulting quinone complexes can undergo fragmentation, a process that could be influenced by the steric and electronic environment created by a long alkyl chain. researchgate.net

The quinones formed from catechol oxidation are electrophilic and can readily form covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine (B10760008). This protein conjugation is a key mechanism for the biological activity of many catechols. The efficiency of this process can be affected by the alkyl side chain.

While direct studies on this compound are specific, research on related compounds suggests the following:

Steric Hindrance : A long, bulky alkyl chain can sterically hinder the approach of the quinone to nucleophilic sites on a target protein, potentially reducing conjugation efficiency compared to catechols with shorter chains.

Hydrophobic Interactions : Conversely, the hydrophobic alkyl chain can facilitate non-covalent binding to hydrophobic pockets on a protein surface. This initial binding can increase the local concentration of the catechol near the protein, potentially enhancing the probability of a subsequent covalent reaction once the catechol is oxidized.

The long, lipid-like pentadecyl chain strongly influences how the molecule interacts with and incorporates into cell membranes. This interaction is a critical determinant of its biological activity.

Studies on similar molecules, known as phenolipids, show that both membrane affinity and the depth of penetration into the lipid bilayer have a complex, non-linear relationship with alkyl chain length. researchgate.net

Membrane Affinity : Affinity for the membrane generally increases with the length of the alkyl chain due to enhanced hydrophobic interactions with the lipid tails of the bilayer. researchgate.netmdpi.com However, this trend may reach a threshold. For some phenolipids, chains of medium length (e.g., 8-10 carbons) show the highest affinity, after which a further increase in length can lead to a decrease in favorable interaction. researchgate.net

Penetration Depth : Longer alkyl chains tend to anchor the molecule more deeply within the hydrophobic core of the membrane. researchgate.net This positioning affects the orientation of the reactive catechol headgroup, influencing its ability to interact with membrane-associated proteins or scavenge free radicals within the bilayer. researchgate.net

Biological Activity : The ability to integrate into the membrane is directly linked to biological effects. For cationic amphiphiles, a stronger interaction with the lipid layer, often driven by longer alkyl chains, can lead to greater disruption of the membrane. acs.org The optimal positioning within the bilayer is crucial for activities like antioxidant effects, where the catechol must be located at an appropriate depth to intercept free radicals. researchgate.net An excessively long chain may cause the molecule to sequester too deeply, reducing the accessibility of the active catechol headgroup.

| Alkyl Chain Property | Observed Effect on Membrane Interaction | Mechanistic Rationale |

|---|---|---|

| Short-to-Medium Length (e.g., C4-C10) | Increasing affinity and penetration depth. researchgate.net | Strengthened hydrophobic interactions with the lipid bilayer. researchgate.net |

| Optimal Length (e.g., C8-C12) | Peak membrane affinity is often observed in this range. researchgate.net | Represents an ideal balance between hydrophobic anchoring and maintaining appropriate headgroup position. |

| Long Length (e.g., >C12) | Affinity and penetration may plateau or decrease beyond an optimal length. researchgate.net | Potential for conformational constraints, self-aggregation (interdigitation), or sequestration too deep within the bilayer, leading to less favorable overall interaction. researchgate.net |

Impact of Methyl Substitution Patterns on the Catechol Ring

The presence and position of a methyl group on the catechol ring introduce electronic and steric changes that can fine-tune the molecule's reactivity and its interaction with enzymes.

The methyl group at the 4-position of this compound influences the catechol's properties in several ways:

Electronic Effects : A methyl group is weakly electron-donating. This property can slightly lower the oxidation potential of the catechol, making it easier to oxidize to its corresponding quinone compared to an unsubstituted catechol. Substitutions on the aromatic ring of catechols are known to impact the chemical behavior of the molecule. researchgate.net

Steric Hindrance : The position of the methyl group can create steric hindrance. In this specific compound, the methyl group is adjacent to one of the hydroxyl groups and the long alkyl chain. This arrangement can influence the approach of other molecules, including enzymes or protein nucleophiles, potentially directing their interaction towards the less hindered side of the ring. Studies on other substituted catechols have shown that the substitution position significantly impacts properties like adhesion and performance in coatings, likely due to a combination of steric and electronic factors. nih.gov

| Substituent Position | General Impact on Reactivity | Example from Analogues |

|---|---|---|

| Position 3 (ortho to one -OH, meta to the other) | Can provide significant steric hindrance to the adjacent hydroxyl group, potentially influencing which hydroxyl is deprotonated or attacked first. | 3-substituted urushiol (B600771) analogues show different adhesion properties compared to 4-substituted ones, suggesting the position dictates interaction with substrates. nih.gov |

| Position 4 (para to one -OH, meta to the other) | Can influence the electronic distribution of the ring through resonance and inductive effects. An electron-donating group like methyl can facilitate oxidation. | 4-substituted catechols have been synthesized to create coatings, where their polymerization and anticorrosion performance are directly linked to their structure. nih.gov |

Enzymes that metabolize catechols, such as Catechol-O-methyltransferase (COMT), are often sensitive to the substitution pattern on the ring. nih.gov COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the catechol's hydroxyl groups. nih.gov

The substrate specificity of COMT is influenced by the substituents on the catechol ring:

Binding Orientation : The enzyme's active site has specific structural features that dictate how the catechol substrate binds. The presence of bulky groups like the pentadecyl chain and the methyl group in this compound will force the molecule to adopt a specific orientation within the binding pocket.

Methylation Regioselectivity : COMT typically favors methylation of the hydroxyl group at the meta-position relative to the primary functional group of many catecholamine substrates. For a molecule like this compound, the steric bulk of the adjacent pentadecyl group and the electronic influence of the 4-methyl group would likely influence which of the two hydroxyl groups is the preferred site for methylation. Research indicates that the catechol-binding site of COMT contains a nonpolar region, which can affect the binding of substrates. nih.gov The specific positioning of substituents can either favor or hinder the optimal alignment required for the enzymatic reaction to proceed efficiently.

Structure-Dependent Modulation of Biological Interactions (e.g., hapten formation)

The biological activity of this compound is fundamentally linked to its role as a hapten, a small molecule that can elicit an immune response only when bound to a larger carrier protein. wikipedia.orgwikipedia.org The process is initiated by the in vivo oxidation of the catechol ring, which transforms the molecule into a highly reactive electrophilic ortho-quinone. wikipedia.org

This bioactivation is a critical step, as the resulting o-quinone readily reacts with nucleophilic residues of skin proteins, such as cysteine and lysine, through a process known as Michael addition. This covalent binding forms a hapten-protein conjugate, which is then recognized as a foreign antigen by the immune system's Langerhans cells and T-cells, culminating in a Type IV hypersensitivity reaction, commonly known as allergic contact dermatitis. wikipedia.orgwikipedia.org

The Catechol Moiety: This is the immunochemical-active portion of the molecule, responsible for the chemical reactions leading to sensitization. nih.gov

The Pentadecyl Chain: This long, lipophilic C15 alkyl group enhances the molecule's ability to penetrate the lipid-rich layers of the skin, bringing the reactive catechol head into proximity with dermal proteins. nih.gov

The Methyl Group: The methyl substituent at the 4-position on the catechol ring can influence the rate and regioselectivity of the o-quinone formation and its subsequent reaction with protein nucleophiles, potentially modulating its allergenic potency compared to unsubstituted congeners. nih.gov

Role of Hydroxyl Group Accessibility and Reactivity

The two hydroxyl (-OH) groups on the catechol ring are indispensable for the molecule's biological and chemical activities. nih.govnih.gov Their presence and accessibility are paramount for the initial oxidation step that leads to hapten formation.

These phenolic hydroxyls are the sites of oxidation that convert the relatively inert catechol into the reactive o-quinone. wikipedia.orgnih.gov Any modification or steric hindrance that blocks these groups or limits their accessibility to oxidizing agents would diminish or completely abrogate the molecule's ability to act as a sensitizer (B1316253). The reactivity of these groups is a cornerstone of the molecule's function as an allergen.

Effects of Hydroxyl Methylation on Chemical and Biological Activities

Methylation, the substitution of the hydrogen atom in the hydroxyl groups with a methyl group to form methoxy (B1213986) ethers (-OCH₃), provides clear evidence of the critical role of the free hydroxyls. When both hydroxyl groups of a catechol are methylated, the resulting dimethyl ether derivative is rendered non-allergenic. nih.gov

This loss of activity is due to the inability of the methylated molecule to be oxidized to a reactive quinone. Without the free hydroxyl groups, the key step in the haptenation mechanism is blocked. Consequently, the molecule cannot form covalent bonds with skin proteins and fails to initiate an immune response. This principle is a clear demonstration of the structure-activity relationship: the free catechol hydroxyls are essential for allergenicity. nih.gov

Table 1: Effect of Hydroxyl Methylation on Allergenic Activity

| Compound | Hydroxyl Group Status | Allergenic Potential |

|---|---|---|

| Alkylcatechol (e.g., Urushiol) | Free / Unmethylated | High |

| Alkylcatechol Dimethyl Ether | Methylated | None / Significantly Reduced |

Comparative Analysis with Urushiol Congeners and Other Alkylcatechols

The biological potency of this compound is best understood when compared with its structural relatives.

Comparison with Positional Isomers: The substitution pattern on the catechol ring significantly impacts allergenicity. Studies comparing 3-pentadecylcatechol (B1204209) with 4-pentadecylcatechol have shown that the position of the long alkyl chain influences the intensity and frequency of the allergic response. Generally, catechols with the alkyl chain at the 3-position are more potent sensitizers than those with the chain at the 4-position. This suggests that the placement of the lipophilic tail relative to the hydroxyl groups affects the molecule's interaction with biological targets.

Table 2: Comparative Allergenicity of Alkylcatechol Isomers

| Compound | Alkyl Chain Position | Relative Allergenic Potency |

|---|---|---|

| 3-Pentadecylcatechol | 3 | High |

| 4-Pentadecylcatechol | 4 | Lower |

Comparison with Urushiol Congeners: Urushiols found in plants like poison ivy are typically a mixture of catechols with C15 or C17 side chains that vary in their degree of unsaturation. wikipedia.orgnih.gov It is well-established that the allergenicity of urushiol congeners increases with the number of double bonds (unsaturation) in the alkyl side chain. wikipedia.orgnih.gov Therefore, this compound, which possesses a fully saturated pentadecyl chain, is considered less allergenic than its unsaturated counterparts, such as 3-pentadecadienyl catechol.

Comparison with Other Alkylcatechols: The length of the alkyl side chain is another critical factor. Short-chain alkylcatechols, such as 3-methylcatechol (B131232), are significantly weaker sensitizers. The long C15 chain of this compound is crucial for providing the necessary lipophilicity to partition into and traverse the stratum corneum of the skin, a prerequisite for reaching the epidermal proteins to initiate the allergic cascade.

Analytical Methodologies for Characterization and Detection in Complex Matrices

Advanced Chromatographic Techniques

Chromatography is fundamental to the analysis of 4-Methyl-3-pentadecylcatechol, enabling its separation from a multitude of other compounds. Advanced techniques offer enhanced resolution and detailed characterization.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical tool for characterizing polymeric materials and complex macromolecules. researchgate.net In the context of materials containing alkylcatechols like this compound, such as certain natural resins or lacquers, Py-GC/MS provides insights into the constituent monomers. mdpi.com The technique involves the thermal degradation of the sample at high temperatures (e.g., 500°C) in an inert atmosphere, followed by the separation of the resulting smaller, volatile fragments by gas chromatography and their identification by mass spectrometry. mdpi.comjeol.com

For alkyl- and alkenyl-substituted catechols, pyrolysis yields characteristic fragments. A key diagnostic fragment ion for alkylcatechols is often observed at a mass-to-charge ratio (m/z) of 123.044, corresponding to the elemental composition C₇H₇O₂. jeol.com The analysis of these pyrolyzates helps to reconstruct the original structure of the catechol derivatives. researchgate.net In studies of related materials like cashew nut shell liquid (CNSL), Py-GC/MS has been used to identify primary components such as cardanols and cardols, which are structurally analogous to this compound. researchgate.net The thermal decomposition patterns can effectively discriminate between different types of natural resins. mdpi.comresearchgate.net Due to the polar nature of the catechol hydroxyl groups, a derivatization step, such as in-situ silylation with agents like hexamethyldisilazane (B44280) (HMDS), is often required to improve the volatility and chromatographic behavior of the pyrolysis products. researchgate.net

Table 1: Characteristic Pyrolysis Fragments in the Analysis of Alkylcatechols

| Fragment Type | Common m/z Values | Significance |

|---|---|---|

| Alkylcatechol Common Fragment | 123.044 | Indicates the presence of the catechol ring with an alkyl substituent (R-C₆H₃(OH)₂). jeol.com |

| Alkylbenzene Fragments | 91 | Suggests cleavage and rearrangement of the alkyl side chain. unipi.it |

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. wikipedia.orgsepsolve.com This is particularly crucial for analyzing complex mixtures containing numerous isomers, such as natural extracts where this compound may coexist with other pentadecylcatechol regioisomers and analogues with varying side-chain saturation. jeol.comazom.com GCxGC utilizes two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected via a modulator. wikipedia.orgsepsolve.comchemistry-matters.com This setup allows for separation based on two independent properties, typically volatility in the first dimension and polarity in the second. sepsolve.com

The enhanced peak capacity of GCxGC can resolve components that co-elute in a single-column separation. azom.comchemistry-matters.com For instance, alkylcatechols and alkyl orcinols, which can be difficult to separate using 1D GC, are effectively resolved with GCxGC. jeol.com The structured nature of GCxGC chromatograms, where chemically related compounds appear in distinct patterns on a 2D contour plot, facilitates the identification of compound classes. chemistry-matters.comchromatographyonline.com When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GCxGC becomes an exceptionally powerful tool for both targeted and non-targeted analysis, allowing for confident peak identification even in dense chromatograms. jeol.comchemistry-matters.comgcms.cz

Table 2: Conceptual Comparison of 1D-GC and GCxGC for Alkylcatechol Analysis

| Analytical Challenge | 1D-GC Approach | GCxGC Advantage |

|---|---|---|

| Isomer Co-elution | This compound may co-elute with other C15-catechol isomers. | Resolves isomers based on subtle differences in polarity in the second dimension. jeol.com |

| Matrix Interference | High concentration matrix components can obscure trace analytes. | Separates analytes of interest from the bulk matrix into a different region of the 2D plot. chemistry-matters.com |

| Peak Capacity | Limited; often results in an unresolved complex mixture "hump". azom.com | Dramatically increased peak capacity reveals minor and trace components. sepsolve.comazom.com |

| Compound Identification | Difficult for co-eluting peaks due to mixed mass spectra. | Cleaner mass spectra for individual components lead to higher confidence in library matching. chemistry-matters.com |

While gas chromatography is well-suited for many components of urushiol (B600771) oils, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative, especially for less volatile or thermally labile compounds. mdpi.com For catechols, including this compound, direct analysis by LC-MS is possible, but chemical derivatization is often employed to enhance analytical performance. researchgate.netchromatographyonline.com

Derivatization can serve several purposes: it can increase the hydrophobicity of polar analytes to improve retention on reversed-phase columns, enhance ionization efficiency for better sensitivity, and shift the mass of the analytes to a region with less background interference. chromatographyonline.comnih.govspectroscopyonline.com For catechols and other phenolic compounds, the hydroxyl groups are common targets for derivatization. Reagents like benzoyl chloride can be used to add a non-polar benzoyl group, which improves reversed-phase LC separation and can enhance electrospray ionization (ESI) response. chromatographyonline.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, is another common strategy, particularly for subsequent GC-MS analysis, but the principles apply to improving analyte properties for LC-MS as well. mdpi.comnih.gov The choice of derivatizing agent depends on the specific analytical goals, such as improving sensitivity or chromatographic selectivity for isomers. nih.gov

Table 3: Common Derivatization Strategies for Catechol Analysis by Chromatography-Mass Spectrometry

| Derivatization Agent | Target Functional Group | Purpose and Benefit |

|---|---|---|

| Silylation Reagents (e.g., BSTFA, HMDS) | Hydroxyl (-OH) | Increases volatility and thermal stability for GC-MS. researchgate.netnih.gov |

| Benzoyl Chloride (BzCl) | Hydroxyl (-OH), Amine (-NH₂) | Increases hydrophobicity for improved reversed-phase LC retention; enhances ionization. chromatographyonline.com |

| Dienophiles (e.g., PTAD) | Conjugated Dienes | Targets specific structures (e.g., in unsaturated side chains) to improve ionization and separation. nih.gov |

| Acetylation Reagents (e.g., Acetic Anhydride) | Hydroxyl (-OH) | Can be combined with other derivatizations to improve chromatographic separation of isomers. nih.gov |

Spectroscopic and Spectrometric Characterization Methods (beyond basic identification)

Beyond chromatographic separation, spectroscopic and spectrometric methods are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ethernet.edu.et It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, ¹H NMR and ¹³C NMR spectra, along with two-dimensional experiments like COSY, HSQC, and HMBC, can definitively establish the substitution pattern on the catechol ring and the structure of the alkyl side chain. rsc.orgnih.gov

In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals with chemical shifts and coupling constants characteristic of a 1,2,4,5-tetrasubstituted benzene (B151609) ring. The methyl group protons would appear as a singlet, and the protons of the long pentadecyl chain would produce a series of signals, typically with a prominent triplet for the terminal methyl group. youtube.com In the ¹³C NMR spectrum, the number of signals confirms the total number of non-equivalent carbons, and their chemical shifts indicate their environment (e.g., aromatic, aliphatic, methyl). rsc.orgorganicchemistrydata.org For example, the carbons bearing the hydroxyl groups (C-1 and C-2) would have characteristic shifts in the aromatic region. researchgate.net These detailed spectral data are essential for distinguishing this compound from its various regioisomers. unimi.itipb.pt

Table 4: Representative NMR Chemical Shift Ranges for Structural Moieties in Alkylcatechols

| Moiety | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Significance |

|---|---|---|---|

| Aromatic Protons | ¹H | 6.5 - 7.5 | Confirms the presence of the benzene ring; splitting patterns reveal substitution. ethernet.edu.et |

| Phenolic Hydroxyls | ¹H | 4.5 - 8.0 (variable) | Broad signals, position dependent on solvent and concentration. |

| Ring Methyl Group | ¹H | 2.0 - 2.5 | A singlet integrating to 3 protons confirms the -CH₃ group on the ring. youtube.com |

| Alkyl Chain (CH₂, CH₃) | ¹H | 0.8 - 2.6 | Complex multiplets for CH₂ groups; a distinct triplet around 0.9 ppm for the terminal CH₃. youtube.com |

| Hydroxyl-bearing Carbons | ¹³C | 140 - 155 | Downfield shift due to the electronegative oxygen atom. rsc.orgresearchgate.net |

| Other Aromatic Carbons | ¹³C | 110 - 135 | Chemical shifts are diagnostic of the substitution pattern. rsc.org |

| Ring Methyl Carbon | ¹³C | 15 - 25 | Upfield signal characteristic of a methyl group. organicchemistrydata.org |

| Alkyl Chain Carbons | ¹³C | 14 - 40 | A series of signals in the aliphatic region of the spectrum. organicchemistrydata.org |

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with very high accuracy (typically to four or five decimal places). utmb.eduresearchgate.net This precision allows for the unambiguous determination of a compound's elemental formula from its molecular ion. For this compound (C₂₂H₃₈O₂), HRMS can confirm this exact composition, distinguishing it from other molecules with the same nominal mass but different elemental formulas. gcms.czescholarship.org

In addition to precise mass measurement of the molecular ion, HRMS is used to analyze the fragmentation patterns of a molecule (MS/MS). cdc.gov When coupled with techniques like GCxGC, HRMS can provide accurate mass data for both the parent ion and its fragments. jeol.comgcms.cz The fragmentation of alkylcatechols typically involves characteristic cleavages. For 3-alkylcatechols, a prominent fragmentation pathway is benzylic cleavage, which involves the breaking of the bond between the first and second carbon of the alkyl side chain. This leads to the formation of a stable benzylic cation or radical. Other fragmentations can occur along the alkyl chain. nih.gov The accurate masses of these fragments provide an additional layer of structural confirmation, helping to pinpoint the location of substituents on the aromatic ring and the structure of the side chain. cdc.govnih.gov

Table 5: HRMS Data and Key Fragmentation Pathways for this compound

| Ion Type | Theoretical Exact Mass (m/z) | Elemental Formula | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺• | 350.2872 | C₂₂H₃₈O₂ | Electron ionization of the intact molecule. |

| [M-H]⁻ | 349.2794 | C₂₂H₃₇O₂ | Deprotonation, common in negative ion mode ESI/APCI. researchgate.net |

| Benzylic Cleavage Fragment | 137.0603 | C₈H₉O₂ | Cleavage of the Cα-Cβ bond of the pentadecyl side chain, forming a stable substituted tropylium-like ion. |

| McLafferty Rearrangement | Varies | Varies | Possible if the alkyl chain contains a γ-hydrogen, leading to neutral alkene loss. |

| Catechol Ring Fragment | 123.0446 | C₇H₇O₂ | Common fragment from cleavage within the side chain, retaining the methylcatechol core. jeol.com |

UV-Vis Spectroscopy for Monitoring Oxidation Intermediates

UV-Vis spectroscopy is a valuable tool for monitoring the formation and decay of intermediates during the oxidation of catechols, including this compound. The oxidation of catechols can proceed through various pathways, often involving the formation of semiquinone radicals and ortho-quinones as primary intermediates. These intermediates are often colored and exhibit characteristic absorption bands in the UV-Vis spectrum, allowing for their detection and kinetic analysis.

The oxidation of catechols can be initiated by various means, including enzymatic catalysis (e.g., by tyrosinase or laccase), chemical oxidants, or electrochemical methods. The resulting ortho-quinone is a highly reactive species that can undergo subsequent reactions, such as nucleophilic addition or polymerization.

A study on the horseradish peroxidase-catalyzed oxidation of 4-methylcatechol (B155104) demonstrated the formation of an adduct with a maximum absorbance (λmax) at approximately 425 nm when reacting with 2-amino-6-chlorobenzoic acid. researchgate.net In the same study, the adduct with 2-aminobenzoic acid showed a λmax around 520 nm. researchgate.net These spectral shifts are indicative of the formation of different quinone-imine adducts, highlighting the utility of UV-Vis spectroscopy in differentiating between reaction products.

In the context of lipid peroxidation, a process relevant to the oxidation of the pentadecyl side chain of this compound, UV-Vis spectroscopy is used to monitor the formation of conjugated dienes, which absorb at approximately 234 nm. nih.gov However, other oxidation products, such as enals and dienals, also absorb in the 210-300 nm range, complicating the analysis. nih.gov Advanced spectroscopic methods, including the use of derivative spectra, can help to resolve the overlapping absorption bands of different oxidation products and follow their individual kinetics. nih.gov

The development of coupled techniques, such as combined time-resolved energy-dispersive X-ray absorption spectroscopy (EDXAS) and UV-Vis spectroscopy, offers powerful capabilities for studying fast oxidation reactions. esrf.fr This approach allows for simultaneous monitoring of changes in the electronic structure of a metal catalyst and the spectral signatures of organic intermediates, providing detailed mechanistic insights. esrf.fr For example, in the oxidation of benzyl (B1604629) alcohol by a non-heme iron complex, UV-Vis spectroscopy was used to track the decay of the oxidant at 690 nm and the formation of the reduced species at 513 nm. esrf.fr

Interactive Table: UV-Vis Absorption Maxima of Catechol Oxidation Products and Intermediates.

| Compound/Intermediate | Condition | λmax (nm) |

|---|---|---|

| 4-Methylcatechol-2-amino-6-chlorobenzoic acid adduct | pH 7.4 | ~425 researchgate.net |

| 4-Methylcatechol-2-aminobenzoic acid adduct | pH 7.4 | ~520 researchgate.net |

| Conjugated dienes (from lipid peroxidation) | - | ~234 nih.gov |

Development of Novel Analytical Approaches for Trace Analysis and Mechanistic Studies

The detection and quantification of this compound and related urushiols at trace levels, as well as the elucidation of their reaction mechanisms, often require the development of highly sensitive and specific analytical methods. The complex matrices in which these compounds are found, such as in lacquerware or biological samples, present significant analytical challenges.

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful technique for the analysis of complex polymeric materials like Asian lacquers. mdpi.com This method involves the thermal decomposition of the sample, followed by separation and identification of the resulting volatile fragments. For urushiols, characteristic pyrolytic products include alkylcatechols and alkylphenols. mdpi.com To improve the chromatographic performance and reproducibility for acidic and polar pyrolytic products, derivatization techniques are often employed. nicas-research.nl Thermally assisted hydrolysis and methylation (THM) with reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) has proven effective for the analysis of lacquers. nicas-research.nlcambridge.org Silylation using reagents such as hexamethyldisilazane (HMDS) is another derivatization strategy. nicas-research.nl

High-performance liquid chromatography (HPLC) is another key technique for the analysis of urushiols. mdpi.com Reversed-phase HPLC with a C18 column is commonly used for the separation of these nonpolar compounds. mdpi.com

Mass spectrometry plays a crucial role in the identification and structural elucidation of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) has been used to analyze the products of the ionization of 3-pentadecylcatechol (B1204209). researchgate.net For detailed structural information, tandem mass spectrometry (MS/MS) can be employed.

For trace analysis of complex mixtures, two-dimensional gas chromatography (GCxGC) coupled with a high-resolution time-of-flight mass spectrometer (HR-TOFMS) offers excellent separation and identification capabilities. gcms.cz This technique provides enhanced resolution by separating the sample on two different columns, allowing for the differentiation of co-eluting compounds. gcms.cz Soft ionization techniques like field ionization (FI) can be particularly useful for obtaining strong molecular ions, which aids in the determination of elemental compositions. gcms.cz

The study of reaction mechanisms, such as the formation of adducts with proteins or other nucleophiles, often involves a combination of analytical techniques. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a valuable tool for identifying the products of such reactions. nih.gov Mechanistic studies on the addition of thiols to ortho-quinones, for example, have utilized LC-HRMS to characterize the resulting adducts. nih.gov

Interactive Table: Advanced Analytical Techniques for this compound Analysis.

| Technique | Application | Key Features |

|---|---|---|

| Py-GC/MS with Derivatization (TMAH, HMDS) | Analysis of polymeric lacquer | Thermal decomposition followed by GC/MS of derivatized fragments to improve volatility and peak shape. nicas-research.nlcambridge.org |

| GCxGC-HR-TOFMS | Trace analysis in complex mixtures | Enhanced separation with two GC columns; high-resolution mass spectrometry for accurate mass measurements. gcms.cz |

| LC-HRMS | Mechanistic studies, adduct identification | Separation of reaction products by liquid chromatography followed by high-resolution mass spectrometry for structural elucidation. nih.gov |

Theoretical and Computational Studies of 4 Methyl 3 Pentadecylcatechol

Molecular Modeling and Docking Studies for Protein Interactions

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, such as 4-Methyl-3-pentadecylcatechol, might interact with a protein. These methods are fundamental in predicting the compound's potential biological targets.

Research has suggested that catechols, including this compound, can form covalent bonds with proteins. escholarship.org Model protein binding studies indicate that the oxidation of the catechol to a more reactive intermediate, such as an ortho-quinone, is a likely step before covalent binding to a protein occurs. escholarship.org This interaction is significant as it can modulate the function of the target protein. The binding is thought to involve nucleophilic residues on the protein surface attacking the electrophilic quinone.

Studies involving human serum albumin have shown interactions with catechols, suggesting that these compounds can bind to proteins in biological fluids. escholarship.org Furthermore, investigations into the labeling of human lymphocyte membrane components have also pointed towards interactions between these types of catechols and membrane proteins. escholarship.org

| Target Protein Type | Predicted Interaction | Significance |

| Serum Albumin | Non-covalent and potential for covalent binding after oxidation | Transport and bioavailability in the bloodstream |

| Membrane Proteins | Covalent modification | Alteration of cell membrane functions and signaling pathways |

| Enzymes | Covalent inhibition | Modulation of enzymatic activity |

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Quantum mechanical calculations offer a deeper understanding of the electronic structure and reactivity of this compound. These methods are essential for studying reaction mechanisms at an atomic level of detail.

The primary reaction mechanism of interest for catechols is their oxidation to highly reactive ortho-quinones. This oxidation is a key step that enables subsequent reactions, such as nucleophilic attack from biological macromolecules like proteins and DNA. Theoretical studies support the hypothesis that the formation of a covalent bond is a plausible pathway for the biological activity of these compounds. escholarship.org The catechol moiety is readily oxidized, and the resulting quinone is a potent electrophile, susceptible to attack by nucleophiles.

The electronic properties of this compound, such as its ionization potential and electron affinity, are critical determinants of its reactivity. The presence of the electron-donating methyl and pentadecyl groups on the catechol ring influences the ease of oxidation. Quantum mechanical calculations can quantify these effects and provide reactivity descriptors, such as the Fukui function, to predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

| Property/Descriptor | Significance |

| Ionization Potential | Relates to the ease of oxidation to the corresponding quinone. |

| Electron Affinity | Indicates the reactivity of the oxidized quinone form towards nucleophiles. |

| Fukui Function | Predicts the most reactive sites for nucleophilic and electrophilic attack. |

| Highest Occupied Molecular Orbital (HOMO) | Indicates the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Indicates the electron-accepting ability of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Membrane Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with biological membranes.

The long pentadecyl chain imparts significant lipophilicity to the molecule, suggesting a strong affinity for lipid bilayers. MD simulations can model the insertion and orientation of this compound within a cell membrane. These simulations can reveal how the molecule positions itself, with the lipophilic tail embedded in the hydrophobic core of the membrane and the hydrophilic catechol headgroup potentially interacting with the polar headgroups of the lipids or the aqueous environment. This orientation can have significant implications for its ability to interact with membrane-bound proteins. escholarship.org

Future Research Directions and Unaddressed Research Gaps

Exploration of Undiscovered Mechanistic Roles in Biological Systems

The biological activities of substituted catechols are often linked to the reactivity of the catechol ring, which can be oxidized to a highly reactive ortho-quinone. tcichemicals.commdpi.com This quinone can then form covalent bonds with biological nucleophiles such as proteins and other macromolecules, a mechanism central to the sensitizing effects of urushiols. nih.gov However, the precise influence of the 4-methyl and 3-pentadecyl substitutions on this reactivity is a critical unanswered question.

Future research should focus on how the electronic and steric properties of the 4-methyl group modulate the oxidation potential of the catechol ring and the subsequent reactivity of the resulting quinone. It is hypothesized that the methyl group could alter the molecule's interaction with specific biological targets. Studies have shown that blocking certain positions on the catechol ring can influence biological outcomes, suggesting that the substitution pattern is a key determinant of activity. nih.govebi.ac.uk

Investigations are needed to identify the specific molecular targets of 4-Methyl-3-pentadecylcatechol within cellular systems. The long, lipophilic pentadecyl chain likely facilitates insertion into cell membranes, but the subsequent interactions are unknown. nih.gov Research should aim to discover which proteins, lipids, or signaling pathways are uniquely affected by this compound compared to its non-methylated parent, 3-pentadecylcatechol (B1204209). Such studies could reveal novel biological roles beyond those currently understood for urushiol-type compounds. nih.gov

Table 1: Potential Areas for Mechanistic Investigation

| Research Area | Proposed Focus | Rationale |

|---|---|---|

| Redox Cycling and Quinone Formation | Determine the oxidation potential and stability of the 4-methyl-3-pentadecyl-o-quinone. | The 4-methyl group may alter the electronic properties of the catechol ring, influencing its ability to be oxidized and its reactivity towards cellular nucleophiles. |

| Protein and Enzyme Interaction | Identify specific protein targets through affinity-based proteomics. | The unique structure may lead to novel covalent adducts with proteins, potentially altering their function in undiscovered pathways. |

| Membrane Biophysics | Investigate the compound's effect on the integrity, fluidity, and function of lipid bilayers. | The long alkyl chain suggests strong membrane interactions, which could disrupt cellular signaling and transport processes. nih.gov |

| Immunological Response | Characterize the cellular and molecular pathways involved in any induced immune response, focusing on how the 4-methyl group modifies this response. | While related to sensitizing urushiols, the methyl group could shift the immunological outcome towards tolerance or a different inflammatory profile. nih.gov |

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of specifically substituted catechols like this compound presents considerable challenges. While a synthetic route for this compound was reported in 1973, there is significant room for the development of more advanced, efficient, and versatile synthetic strategies. acs.orgacs.org Traditional methods like Friedel-Crafts alkylation can often lead to mixtures of isomers and are difficult to control. nih.gov

Future synthetic research should pursue modern catalytic methods that offer high regioselectivity and yield. For instance, transition-metal-catalyzed cross-coupling reactions could provide precise control over the introduction of the pentadecyl chain. Similarly, advanced C-H activation techniques could enable the direct and selective methylation of a 3-pentadecylcatechol precursor, avoiding harsh conditions and protecting group manipulations.

Furthermore, the development of modular synthetic routes is a key unaddressed gap. A flexible strategy would allow for the easy creation of a library of derivatives with varied alkyl chains, different substitution patterns on the catechol ring, or the introduction of functional groups and reporter tags (e.g., fluorescent or isotopic labels). beilstein-journals.orggoogle.com Such a library would be invaluable for systematically probing the structure-activity relationships discussed in the previous section and for developing molecular tools to trace the compound's biological interactions. Recent work on synthesizing urushiol (B600771) analogs from renewable resources like lignin (B12514952) highlights a move towards sustainable and innovative chemical transformations that could be adapted for this purpose. rsc.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a single-target view and understand the system-wide effects of this compound, a multi-omics approach is essential. Currently, there is a complete lack of such data for this specific compound. The integration of genomics, transcriptomics, proteomics, and metabolomics would provide a holistic picture of the cellular response to exposure, bridging the gap from molecular interaction to phenotype. genedata.comnih.gov

Future studies should employ multi-omics profiling of relevant biological models (e.g., skin cell lines or immune cells) treated with the compound. frontiersin.orgarxiv.org Transcriptomic analysis (RNA-Seq) could reveal which gene networks and signaling pathways are activated or suppressed. nih.gov Proteomics would identify changes in protein expression and post-translational modifications, while metabolomics could uncover disruptions in metabolic pathways.

Integrating these disparate datasets is a significant challenge but offers profound rewards. frontiersin.org For example, identifying a gene that is upregulated (transcriptomics) and whose corresponding protein is also more abundant (proteomics), which in turn leads to an accumulation of a specific metabolite (metabolomics), would provide a robust, multi-layered confirmation of a perturbed pathway. Such an integrated approach is crucial for building comprehensive mechanistic models and generating new, testable hypotheses about the compound's function. genedata.comgithub.io

Table 2: Hypothetical Multi-Omics Experimental Design

| Omics Layer | Technique | Potential Insights |

|---|---|---|

| Transcriptomics | RNA-Seq | Identification of differentially expressed genes and dysregulated signaling pathways (e.g., inflammatory, oxidative stress, metabolic pathways). |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Quantification of protein expression changes and identification of direct protein adducts (covalent binding) of the compound. |

| Metabolomics | GC-MS or LC-MS | Detection of altered metabolite profiles, indicating disruption of specific metabolic functions or cellular stress responses. |

| Data Integration | Systems Biology Software (e.g., MOVICS, Anduril) | Construction of a comprehensive network model showing the interplay between genes, proteins, and metabolites in response to the compound. frontiersin.orggithub.io |

Environmental Fate and Chemical Ecology Studies

The environmental behavior of this compound is entirely uncharacterized. While general information exists for alkylphenols, the specific combination of the catechol structure, a long alkyl chain, and a methyl group makes its fate unique. wur.nlresearchgate.netservice.gov.uk Alkylphenols can undergo photochemical degradation and are susceptible to reaction with hydroxyl radicals in the atmosphere. wur.nl However, their transformation in soil and water, particularly for long-chain catechols, is a significant research gap.

Future research must investigate the chemical transformations of this compound in various environmental compartments. Key questions include its persistence, its potential for bioaccumulation, and the identity of its degradation products. Studies should focus on abiotic pathways like photolysis and hydrolysis, as well as biotic degradation by environmental microorganisms. wur.nlresearchgate.net

Understanding the chemical ecology is also critical. As a derivative of plant-based urushiols, it may have undiscovered roles in plant-microbe or plant-insect interactions. Research should explore whether the compound or its environmental transformation products have signaling functions or other ecological effects. Identifying the specific enzymes and metabolic pathways responsible for its breakdown in soil and aquatic systems will be crucial for predicting its environmental residence time and potential for transport. europa.euepa.gov

Table 3: Potential Environmental Transformation Products for Study

| Transformation Process | Potential Product Type | Rationale |

|---|---|---|

| Oxidation | Ortho-quinone derivative | The catechol moiety is prone to oxidation, forming a reactive quinone that can polymerize or react with other molecules. mdpi.com |

| Photolysis | Hydroxylated or cleaved ring products | Sunlight can induce photochemical degradation, potentially breaking down the aromatic ring. wur.nl |

| Microbial Degradation | Side-chain shortened catechols, ring-fission products | Microorganisms may utilize the alkyl chain as a carbon source or cleave the aromatic ring through specific enzymatic pathways. |

| Polymerization | Insoluble polymeric material | Quinone intermediates can self-polymerize, leading to the formation of complex, persistent humic-like substances. |

Conclusion: Current Standing and Future Perspectives of 4 Methyl 3 Pentadecylcatechol Research

Summary of Key Academic Contributions and Foundational Knowledge

The foundational knowledge regarding 4-Methyl-3-pentadecylcatechol has been primarily built upon two pillars: its chemical synthesis and its immunological activity in the context of contact dermatitis.

Chemical Synthesis and Characterization: A significant portion of the early academic work focused on establishing reliable methods for synthesizing methylated analogs of 3-pentadecylcatechol (B1204209). An improved synthesis for this compound was developed, which was a crucial step for enabling further biological studies by making the compound available for investigation. acs.orgacs.org This synthesis was part of a larger effort to create various methylated versions of PDC, including 5-methyl, 6-methyl, and trimethyl derivatives, to probe structure-activity relationships. acs.org These synthetic efforts laid the essential groundwork, providing the pure materials needed to investigate how the position of a methyl group on the catechol ring affects its chemical and biological properties. escholarship.org

Immunological Investigations: The most significant academic contribution has been in the field of immunology, specifically the study of contact sensitization. Urushiols, the allergenic components of poison ivy, are known to cause allergic contact dermatitis. mdpi.com This reaction is believed to require the formation of a covalent bond between o-quinones, derived from the urushiol (B600771) catechols, and proteins in the skin. nih.gov

Research using synthetic analogs like this compound has been instrumental in understanding the structural requirements for an immune response. Studies have investigated how methylation of the catechol ring influences a molecule's ability to act as a sensitizer (B1316253) (inducing an allergic response) versus a tolerogen (inducing immune tolerance). nih.govebi.ac.uk This research has shown that modifying the catechol ring, such as by adding methyl groups, can alter the molecule's ability to induce sensitization. nih.govebi.ac.uk This foundational work has been critical in dissecting the mechanism of urushiol-induced contact dermatitis and exploring potential strategies for inducing tolerance. radoslawspiewak.net

Identification of Promising Avenues for Continued Scholarly Investigation

While foundational knowledge exists, the research landscape for this compound is far from complete. Several promising avenues for future investigation can be identified based on the broader context of catechol and alkylphenol research.